Physicochemical Properties of Enflurane for In Vitro Studies: An In-depth Technical Guide
Physicochemical Properties of Enflurane for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of enflurane, a halogenated ether, to facilitate its use in in vitro research. This document includes detailed tables of its physical and chemical characteristics, experimental protocols for key in vitro assays, and visualizations of its known signaling pathways.
Core Physicochemical Properties
Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) is a volatile anesthetic that has been used in clinical practice and is a valuable tool for in vitro investigations into the mechanisms of anesthesia and cellular processes.[1] A thorough understanding of its physicochemical properties is crucial for designing and interpreting in vitro experiments.
Table 1: General Physicochemical Properties of Enflurane
| Property | Value | Reference |
| Molecular Formula | C₃H₂ClF₅O | [2] |
| Molecular Weight | 184.49 g/mol | [2] |
| Boiling Point | 56.5 °C at 760 mmHg | [1][3] |
| Density | 1.517 g/cm³ at 25 °C | [4] |
| Vapor Pressure | 172 mmHg at 20 °C | [1][5] |
| 218 mmHg at 25 °C | [6] | |
| 345 mmHg at 36 °C | [6] | |
| Appearance | Clear, colorless liquid | [3][7] |
| Odor | Mild, sweet ether-like | [4][7] |
| Stability | Stable, does not degrade in the presence of alkali or light. | [8] |
Table 2: Partition Coefficients of Enflurane
Partition coefficients are essential for understanding the distribution of enflurane between different phases, such as gas, blood, and tissues, which is critical for determining its concentration at the cellular level in in vitro systems.
| Partition Coefficient | Value | Temperature | Reference |
| Blood:Gas | 1.9 | 37 °C | [1][5] |
| Oil:Gas | 98.5 | 37 °C | [4] |
| Brain:Blood | 1.4 | - | [9] |
| Fat:Blood | 36 | - | [9] |
| Liver:Blood | 1.6 | - | [9] |
| Muscle:Blood | 1.7 | - | [9] |
Experimental Protocols for In Vitro Studies
Accurate and reproducible in vitro studies with enflurane require carefully designed and executed protocols. The following sections provide detailed methodologies for common in vitro applications.
Preparation of Enflurane Solutions for Cell Culture
Due to its volatility, preparing stable and accurate concentrations of enflurane in aqueous cell culture media requires specific techniques. The most common method involves the equilibration of the culture medium with a known vapor concentration of enflurane in a sealed chamber.
Objective: To prepare cell culture medium with a clinically relevant concentration of enflurane.
Materials:
-
Sealed, airtight exposure chamber (e.g., Billups-Rothenberg chamber)
-
Calibrated vaporizer for enflurane
-
Gas analyzer capable of measuring enflurane, O₂, and CO₂ concentrations
-
Cell culture medium, pre-warmed to 37°C
-
Humidifier
Methodology:
-
Place the desired volume of pre-warmed cell culture medium in an open container (e.g., a petri dish or a flask with a loosened cap) inside the exposure chamber. The surface area of the medium will affect the rate of equilibration.
-
Connect the calibrated vaporizer containing enflurane to the inlet of the chamber.
-
Connect a gas supply with the desired O₂ and CO₂ concentrations (typically 5% CO₂ in humidified air) to the vaporizer.
-
Flush the chamber with the gas mixture containing the target concentration of enflurane for a sufficient time to displace the existing air. A flow rate of 2-5 L/min for 15-20 minutes is a common starting point.
-
Monitor the enflurane, O₂, and CO₂ concentrations within the chamber using a gas analyzer. Adjust the vaporizer setting as needed to achieve the desired steady-state concentration.
-
Once the target concentration is stable, seal the chamber and incubate at 37°C for a period to allow the culture medium to equilibrate with the gas phase. The equilibration time will depend on the volume of the medium and the surface area; several hours may be required.
-
It is recommended to measure the concentration of enflurane in the medium directly using techniques like gas chromatography to ensure accuracy.[10]
-
After equilibration, the medium can be used to treat cells within the same sealed chamber or quickly transferred to cell culture plates for experiments.
Experimental workflow for preparing enflurane-containing cell culture medium.
Patch-Clamp Electrophysiology for Ion Channel Modulation
Patch-clamp electrophysiology is a powerful technique to study the effects of enflurane on the function of various ion channels, such as GABAA, glycine, and NMDA receptors.[7][11]
Objective: To investigate the effect of enflurane on ligand-gated ion channel currents in cultured neurons or heterologous expression systems.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system for solution exchange
-
Borosilicate glass capillaries for pipette fabrication
-
Standard extracellular and intracellular recording solutions
-
Agonists for the ion channel of interest (e.g., GABA, glycine, NMDA)
-
Enflurane-containing extracellular solution (prepared as in section 2.1)
Methodology:
-
Prepare cultured cells (e.g., primary neurons or HEK293 cells expressing the receptor of interest) on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with standard extracellular solution.
-
Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with the appropriate intracellular solution.
-
Under visual guidance, approach a target cell with the patch pipette and form a high-resistance (GΩ) seal.
-
Establish a whole-cell recording configuration by applying gentle suction to rupture the cell membrane under the pipette tip.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply the specific agonist for the ion channel of interest using the perfusion system to elicit a baseline current response.
-
After recording a stable baseline, switch the perfusion to the extracellular solution containing both the agonist and the desired concentration of enflurane.
-
Record the current response in the presence of enflurane.
-
Wash out the enflurane and agonist to allow the current to return to baseline.
-
Analyze the changes in current amplitude, kinetics (activation, deactivation, and desensitization), and dose-response relationship.
Workflow for patch-clamp analysis of enflurane's effect on ion channels.
Cell Viability and Cytotoxicity Assays
It is important to determine the concentration range at which enflurane affects cellular functions without causing significant cell death. The MTT assay is a common colorimetric method to assess cell viability.[12]
Objective: To determine the cytotoxicity of enflurane on a specific cell line.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
Enflurane exposure system (as described in section 2.1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 M HCl)
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Expose the cells to a range of enflurane concentrations (e.g., 0.5%, 1%, 2%, 4% in the gas phase) for a defined period (e.g., 6, 12, or 24 hours) in a sealed, humidified chamber at 37°C and 5% CO₂. Include a control group exposed to the gas mixture without enflurane.
-
After the exposure period, remove the plates from the chamber and replace the treatment medium with 100 µL of fresh, pre-warmed medium.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Signaling Pathways Modulated by Enflurane
Enflurane exerts its effects by modulating multiple signaling pathways, primarily through its interaction with various ion channels in the central nervous system.
Modulation of Inhibitory Neurotransmission
Enflurane potentiates the function of inhibitory neurotransmitter receptors, leading to neuronal hyperpolarization and reduced excitability.
Enflurane's potentiation of inhibitory GABA-A and Glycine receptors.
Modulation of Excitatory Neurotransmission
Enflurane also inhibits the function of excitatory neurotransmitter receptors, further contributing to the depression of neuronal activity.
Enflurane's inhibition of excitatory NMDA receptors.
This guide provides a foundational understanding of the physicochemical properties of enflurane and standardized protocols for its application in in vitro research. By adhering to these methodologies, researchers can ensure the accuracy and reproducibility of their findings, contributing to a deeper understanding of the molecular and cellular effects of this important anesthetic agent.
References
- 1. Interaction between Artificial Membranes and Enflurane, a General Volatile Anesthetic: DPPC-Enflurane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Interaction between artificial membranes and enflurane, a general volatile anesthetic: DPPC-enflurane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enflurane decreases glutamate neurotransmission to spinal cord motor neurons by both pre- and postsynaptic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of isoflurane on gamma-aminobutyric acid type A receptors activated by full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sevoflurane exposure induces neurotoxicity by regulating mitochondrial function of microglia due to NAD insufficiency [frontiersin.org]
- 7. Effects of enflurane on the voltage-gated membrane currents of bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General Anesthetic Actions on GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Anesthetic Isoflurane Modulates Inositol 1,4,5-Trisphosphate Receptor Calcium Channel Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pulsus.com [pulsus.com]
